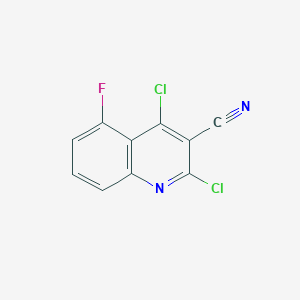

2,4-Dichloro-5-fluoroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17735938

Molecular Formula: C10H3Cl2FN2

Molecular Weight: 241.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H3Cl2FN2 |

|---|---|

| Molecular Weight | 241.05 g/mol |

| IUPAC Name | 2,4-dichloro-5-fluoroquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H3Cl2FN2/c11-9-5(4-14)10(12)15-7-3-1-2-6(13)8(7)9/h1-3H |

| Standard InChI Key | RAZMMEMYERFCTB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=C(C(=N2)Cl)C#N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, reflects its substitution pattern:

-

Quinoline backbone: A bicyclic system fusing a benzene ring with a pyridine ring.

-

Substituents:

Its molecular formula is C₁₀H₃Cl₂FN₂, with a molecular weight of 241 Da . X-ray crystallography of analogous thiadiazinoquinoline derivatives confirms the planar geometry of the quinoline core, which facilitates π-π stacking interactions in drug-target binding .

Physicochemical Properties

Key properties include:

| Property | Value | Relevance |

|---|---|---|

| LogP | 3.56 | Moderate lipophilicity for cellular uptake |

| Polar Surface Area | 37 Ų | Influences solubility and bioavailability |

| Rotatable Bonds | 0 | Rigid structure enhancing binding affinity |

| Hydrogen Bond Acceptors | 2 | Limited hydrogen-bonding capacity |

The absence of hydrogen bond donors and low polar surface area suggest suitability for crossing biological membranes .

| Supplier | Purity (%) | Pack Size | Price ($) |

|---|---|---|---|

| Angene International | 95 | 100 mg | 85 |

| BLD Pharmatech | 95 | 1 g | 409 |

| Enamine Ltd | 95 | 10 g | 3,683 |

| Advanced ChemBlocks | 97 | 5 g | 2,524 |

Pricing scales nonlinearly with quantity, reflecting synthesis and purification costs .

Applications in Drug Development

Antibiotic Synthesis

The compound serves as a precursor for fluoroquinolone antibiotics, including:

-

Gemifloxacin: A broad-spectrum antibiotic targeting DNA gyrase .

-

Enoxacin and Tosufloxacin: Used for urinary tract and respiratory infections .

The fluorine atom at position 6 enhances bacterial cell penetration, while the nitrile group allows further functionalization .

Structure-Activity Relationships (SAR)

-

Chlorine at C-2/C-4: Increases electrophilicity, improving target binding .

-

Fluorine at C-6: Reduces metabolic degradation via cytochrome P450 enzymes .

-

Nitrile at C-3: Serves as a handle for coupling reactions with amines or thiols .

Comparative Analysis with Pyridine Analogs

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

This pyridine-based analog (CAS: 82671-02-1) shares functional groups but lacks the quinoline ring. Key differences:

| Feature | Quinoline Derivative | Pyridine Analog |

|---|---|---|

| Ring System | Bicyclic | Monocyclic |

| Bioavailability | Higher (due to lipophilicity) | Lower |

| Synthetic Utility | Antibiotic precursors | Intermediate for naphthyridines |

The quinoline variant’s extended conjugation enhances interactions with aromatic residues in enzyme binding pockets .

Future Research Directions

Targeted Modifications

-

C-7 Substituents: Introducing cyclopropyl or methoxy groups could improve pharmacokinetics .

-

Nitrile Replacement: Amide or sulfonamide groups may reduce toxicity while retaining activity.

Green Synthesis Methods

Developing catalytic processes to minimize AlCl₃ usage in Friedel-Crafts reactions could enhance sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume